1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features both azetidine and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines but can be challenging due to the need for specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, cost, and environmental impact, possibly involving green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action for 1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring and are known for their antimicrobial properties.
Benzimidazoles: These compounds are widely studied for their pharmacological activities, including antimicrobial and anticancer properties.
Uniqueness
1-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to the combination of the azetidine and benzimidazole moieties, which may confer synergistic effects in its applications. This dual functionality can enhance its binding affinity and specificity for molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-13-5-1-4-8-16(13)23(21,22)19-9-12(10-19)20-11-18-14-6-2-3-7-15(14)20/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZLRLVPFOCDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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